![molecular formula C25H26N4O6S B2799073 6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1112014-91-1](/img/structure/B2799073.png)
6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a quinazolinone ring, and a dioxolane ring. It also contains several methoxy and thioether groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole and quinazolinone rings would likely contribute to the rigidity of the molecule, while the dioxolane ring and the thioether and methoxy groups would add some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of several polar functional groups would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Compounds related to quinazolin-8(7H)-one derivatives have been extensively studied for their versatile synthetic routes and chemical properties. For example, Phillips and Castle (1980) explored the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, utilizing intermediates with similar structural features to the compound . This research provides insights into the synthetic versatility of quinazolinones and their potential as intermediates in organic synthesis (Phillips & Castle, 1980).
Antimicrobial and Antibacterial Applications
Several studies have been conducted on quinazolinone derivatives to evaluate their antimicrobial and antibacterial efficacy. Komaraiah et al. (2007) synthesized novel 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reaction, highlighting the potential of such compounds in developing new antimicrobial agents (Komaraiah et al., 2007). Similarly, Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, screening them for antibacterial activity, which underscores the pharmacological relevance of these compounds in addressing bacterial infections (Singh et al., 2010).
Anticancer Research
The search for anticancer agents has also led to the investigation of quinazolinone derivatives. Al-Wahaibi et al. (2021) explored the synthesis of 1,3,4-oxadiazole N-Mannich bases, evaluating their antimicrobial and anti-proliferative activities against several cancer cell lines. This study exemplifies the role of quinazolinone derivatives in developing potential anticancer therapies (Al-Wahaibi et al., 2021).
Advanced Materials and Chemical Analysis
In addition to pharmacological applications, compounds with complex heterocyclic structures like quinazolinones and oxadiazoles are of interest in materials science and chemical analysis. For instance, Soliman et al. (2015) conducted spectroscopic studies, HOMO-LUMO, NBO analyses, and investigated thione-thiol tautomerism of a new hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one. Such studies are crucial for understanding the electronic properties and potential applications of these compounds in advanced materials (Soliman et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methylbutyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O6S/c1-14(2)7-8-29-24(30)16-10-20-21(34-13-33-20)11-17(16)26-25(29)36-12-22-27-23(28-35-22)15-5-6-18(31-3)19(9-15)32-4/h5-6,9-11,14H,7-8,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSKMVMAFCKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2798990.png)
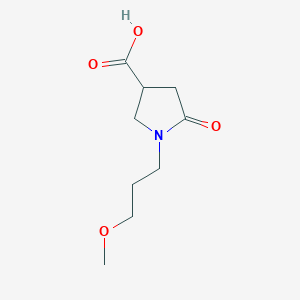
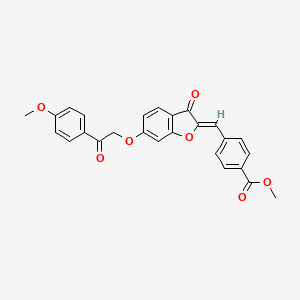

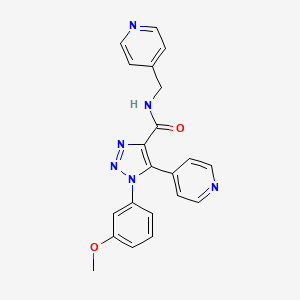
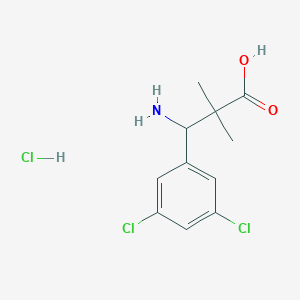

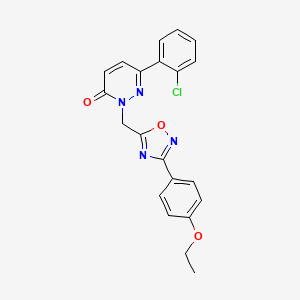

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)

![2-Chloro-N-[[2-(1,1-difluoroethyl)phenyl]methyl]acetamide](/img/structure/B2799010.png)
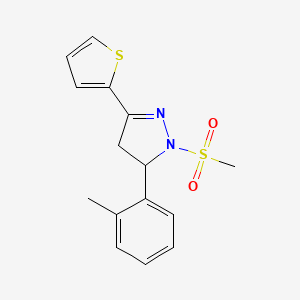
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)